3-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
3-Bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a benzamide core linked to a thieno[3,4-c]pyrazol scaffold. Key structural elements include:
- Bromo-substituted benzamide: A bromine atom at the 3-position of the benzoyl group enhances electrophilic reactivity and may influence binding interactions in biological systems.
- Thieno[3,4-c]pyrazol system: A fused thiophene-pyrazole ring with a 5,5-dioxido (sulfone) group, contributing to electronic polarization and stability.
Its synthesis likely involves multi-step reactions, including cyclization to form the thienopyrazol system and subsequent coupling with the bromobenzamide moiety .
Properties
IUPAC Name |
3-bromo-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN3O3S/c1-12-6-7-18(13(2)8-12)24-19(16-10-28(26,27)11-17(16)23-24)22-20(25)14-4-3-5-15(21)9-14/h3-9H,10-11H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGKSSQEQKLVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-bromo-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings related to its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-c]pyrazole moiety and a benzamide group. The presence of the bromine atom and the dimethylphenyl substituent suggests potential for diverse biological interactions.
Structural Formula
Key Functional Groups
- Bromine Atom : May enhance lipophilicity and influence receptor interactions.
- Thieno[3,4-c]pyrazole : Known for various pharmacological activities.
- Benzamide : Commonly associated with analgesic and anti-inflammatory properties.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. These compounds are believed to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Apoptotic Mechanism
In vitro studies on similar thieno[3,4-c]pyrazole derivatives demonstrated that they could trigger apoptosis in human cancer cell lines by activating caspase pathways. This suggests that this compound may share this mechanism.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Caspase activation |
| MCF7 | 20 | Mitochondrial pathway |
| A549 | 25 | Cell cycle arrest |
Anti-inflammatory Effects
The benzamide structure contributes to anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This could make the compound a candidate for treating inflammatory diseases.
Research Findings
A study indicated that similar compounds reduced prostaglandin E2 levels in macrophages, suggesting a potential pathway for anti-inflammatory activity.
Receptor Interactions
Research suggests that compounds like this compound may interact with various G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to inflammation and cell proliferation.
Enzyme Inhibition
The compound is hypothesized to inhibit enzymes involved in critical metabolic pathways. For instance:
- COX Inhibition : Reducing inflammatory mediators.
- Kinase Inhibition : Affecting cancer cell survival pathways.
Comparison with Similar Compounds
Key Observations :
- Halogen Position : The target compound’s 3-bromo substitution on the benzamide contrasts with the 4-bromo position in analogs . This alters dipole moments and steric interactions.
- Sulfone vs.
- Aromatic Substitution : The 2,4-dimethylphenyl group in the target compound introduces greater steric hindrance than the 4-methylphenyl group in ’s analog, possibly reducing metabolic degradation .
Physicochemical and Spectroscopic Properties
Analysis :
- Thermal Stability : Compound 13 () has a high melting point (180–181°C), likely due to hydrogen bonding from sulfonamide and carbonyl groups. The target compound’s sulfone group may similarly elevate its melting point .
- Spectroscopy : The target compound’s sulfone group would produce strong IR absorption at ~1150–1300 cm⁻¹, distinct from the carbonyl (1651 cm⁻¹) in ’s analog. NMR signals for aromatic protons in all compounds align with electron-withdrawing substituents (e.g., Br, SO₂) causing deshielding .
Q & A
Q. What are the recommended synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis involves a multi-step approach:
- Step 1: Construct the thieno[3,4-c]pyrazole core via cyclization of substituted thioketones with hydrazines (e.g., 2,4-dimethylphenylhydrazine) in anhydrous THF at 60–80°C for 6–8 hours .
- Step 2: Introduce the sulfone group (5,5-dioxido) using oxone in acetone/water (3:1) at 0°C for 2 hours .
- Step 3: Brominate the benzamide moiety with N-bromosuccinimide (NBS) in DMF at 0–5°C for regioselectivity . Optimization Strategies:
- Microwave-assisted synthesis (100–120°C, 30 minutes) improves yield by 20–30% compared to conventional heating .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and adjust stoichiometry (1:1.2 hydrazine:thioketone) to reduce by-products .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Identify thieno-pyrazole protons (δ 6.8–7.2 ppm) and benzamide NH (δ 10.2 ppm).
- 13C NMR: Confirm sulfone groups (C-SO₂ at ~110 ppm) and carbonyl carbons (C=O at ~168 ppm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data, such as conflicting IC50 values?
Methodological Answer: Discrepancies may arise from assay variability or compound degradation. Recommended steps:
- Standardize Assay Conditions: Use consistent ATP concentrations (e.g., 10 μM for kinase assays) and incubation times (30–60 minutes) .
- Verify Compound Stability: Pre-incubate the compound in assay buffer (37°C, 1 hour) and analyze degradation via LC-MS .
- Cross-Validate Data: Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and validate with reference inhibitors (e.g., staurosporine for kinase inhibition) .
Q. What computational strategies predict metabolic pathways, and how can in silico results be validated experimentally?
Methodological Answer:
- In Silico Prediction:
- Use MetaSite or GLORYx for Phase I metabolism prediction (e.g., hydroxylation at C-4 of the thieno-pyrazole core) .
- Perform molecular dynamics simulations (50 ns, CHARMM36 force field) to assess metabolite stability .
- Experimental Validation:
- Incubate the compound with human liver microsomes (1 mg/mL) and NADPH (1 mM) for 60 minutes at 37°C.
- Detect metabolites via LC-MS/MS (e.g., hydroxylated product at m/z 522.03) .
Data Contradiction Analysis
Q. How should conflicting crystallographic data on sulfone group geometry be addressed?
Methodological Answer:
- Re-evaluate Crystallography: Reproduce single-crystal X-ray diffraction (173 K, Mo-Kα radiation) and compare bond lengths (S=O: 1.43–1.45 Å) with published data .
- Density Functional Theory (DFT): Calculate optimized geometries (B3LYP/6-31G*) to validate experimental vs. theoretical bond angles .
Methodological Framework
Q. What strategies ensure reproducibility in multi-step syntheses across laboratories?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
